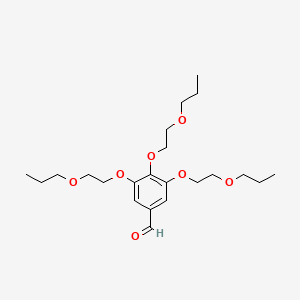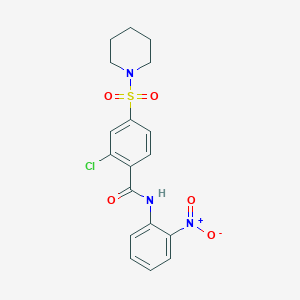
2-Chloro-N-(2-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a piperidine sulfonyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfonylation: The attachment of a piperidine sulfonyl group to the benzene ring.
Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-nitrophenyl)-4-(morpholine-1-sulfonyl)benzamide
- 2-Chloro-N-(2-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Uniqueness
2-Chloro-N-(2-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the piperidine sulfonyl group, which can impart different chemical and biological properties compared to similar compounds with different sulfonyl groups
Eigenschaften
CAS-Nummer |
674780-89-3 |
|---|---|
Molekularformel |
C18H18ClN3O5S |
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
2-chloro-N-(2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H18ClN3O5S/c19-15-12-13(28(26,27)21-10-4-1-5-11-21)8-9-14(15)18(23)20-16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,23) |
InChI-Schlüssel |
OVFSCHVIWIXUNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


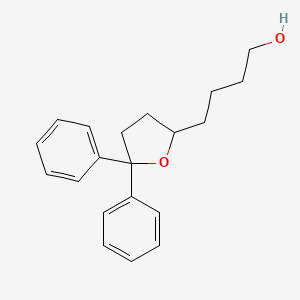
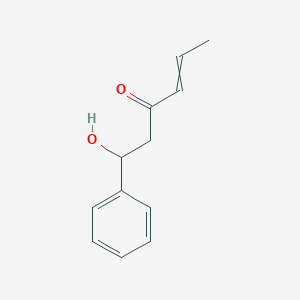
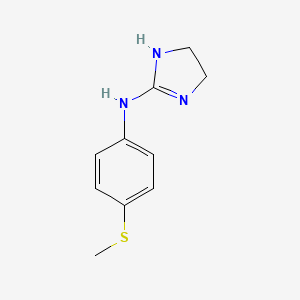

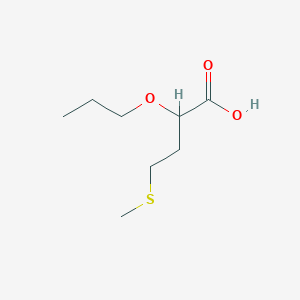

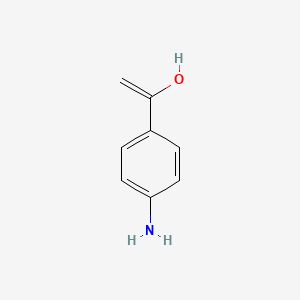

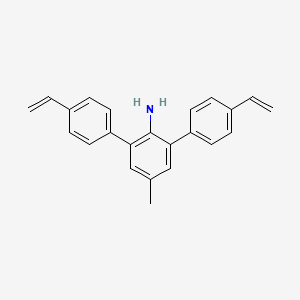
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
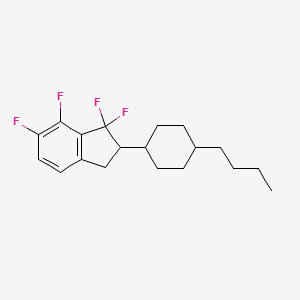

![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
